3-Propanoyl-5-bromo-benzo[b]thiophene
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Overview
Description
3-Propanoyl-5-bromo-benzo[b]thiophene is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom at the 5-position and a propan-1-one group at the 3-position of the benzothiophene ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propanoyl-5-bromo-benzo[b]thiophene typically involves the bromination of benzothiophene followed by the introduction of the propan-1-one group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, reagents, and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Propanoyl-5-bromo-benzo[b]thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophenes, while oxidation and reduction reactions can produce different oxidation states and functional derivatives of the compound.
Scientific Research Applications
3-Propanoyl-5-bromo-benzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Propanoyl-5-bromo-benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-1-benzothiophen-3-yl)ethanone: Similar structure but with an ethanone group instead of a propan-1-one group.
1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine: Contains an amine group instead of a carbonyl group.
1-(5-Bromo-1-benzothiophen-3-yl)propan-2-ol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
3-Propanoyl-5-bromo-benzo[b]thiophene is unique due to the specific positioning of the bromine atom and the propan-1-one group, which confer distinct chemical and biological properties
Properties
CAS No. |
353487-39-5 |
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Molecular Formula |
C11H9BrOS |
Molecular Weight |
269.16 g/mol |
IUPAC Name |
1-(5-bromo-1-benzothiophen-3-yl)propan-1-one |
InChI |
InChI=1S/C11H9BrOS/c1-2-10(13)9-6-14-11-4-3-7(12)5-8(9)11/h3-6H,2H2,1H3 |
InChI Key |
ZJRDAGPTEMFYBI-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CSC2=C1C=C(C=C2)Br |
Canonical SMILES |
CCC(=O)C1=CSC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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